molecular formula C17H20N2O2 B1319952 N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide CAS No. 953718-43-9

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B1319952
CAS No.: 953718-43-9
M. Wt: 284.35 g/mol
InChI Key: JFZKXPLUYVGXLS-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2,5-dimethylphenol.

    Formation of Intermediate: The 5-amino-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-amino-2-methylphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 2,5-dimethylphenol in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
  • N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide
  • N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide

Uniqueness

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is unique due to the specific positioning of the methyl groups on the phenoxy ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-4-5-13(3)16(8-11)21-10-17(20)19-15-9-14(18)7-6-12(15)2/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZKXPLUYVGXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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